Ethyl 2-(3-amino-4-fluorophenyl)acetate

Description

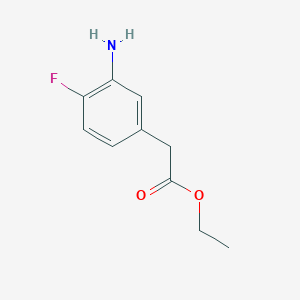

Ethyl 2-(3-amino-4-fluorophenyl)acetate (CAS: 858972-17-5) is an aromatic acetamide derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a fluorine atom at the 4-position, linked to an ethyl acetate moiety. This compound is a key intermediate in pharmaceutical synthesis, particularly for chemotherapeutic agents and antimicrobials . Its structure combines electronic modulation (via the electron-withdrawing fluorine and electron-donating amino group) with moderate lipophilicity, making it a versatile scaffold for drug design. Suppliers such as BLDpharm list it with ≥98% purity, indicating its commercial availability for research .

Properties

IUPAC Name |

ethyl 2-(3-amino-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVVSIVOVOFWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-fluorophenyl)acetate typically involves a two-step process:

Amination Reaction: The starting material, 3-amino-4-fluorobenzaldehyde, undergoes an amination reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Esterification Reaction: The intermediate product is then subjected to esterification with ethanol under acidic conditions to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are often used to facilitate the reactions and improve the purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives[][3].

Reduction: The compound can be reduced to form amines or other reduced products[][3].

Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][3].

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used[][3].

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions[][3].

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives[][3].

Reduction: Amines and reduced products[][3].

Substitution: Substituted phenyl derivatives[][3].

Scientific Research Applications

Ethyl 2-(3-amino-4-fluorophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

- Structure : Replaces the 4-fluoro group with a hydroxyl (-OH).

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the fluoro analog. This derivative has demonstrated activity in anticancer and antibacterial studies, attributed to its improved interaction with biological targets .

- Key Difference : Higher metabolic susceptibility due to the hydroxyl group, which may reduce in vivo stability compared to the fluorinated compound.

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate

- Structure : Contains methoxy (-OCH₃) groups at the 2- and 6-positions and a fluorine at the 4-position.

- Impact : Methoxy groups significantly increase lipophilicity, favoring blood-brain barrier penetration. However, steric hindrance from the dimethoxy substituents may limit binding to planar enzyme active sites .

- Key Difference: Reduced synthetic versatility due to the lack of an amino group for further functionalization.

Heterocyclic and Hybrid Derivatives

Ethyl (E)-2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate

- Structure: Incorporates a thiazolidinone ring conjugated to the phenylacetate core.

- The fluorine atom maintains electronic effects similar to the parent compound .

- Key Difference : Increased molecular weight and complexity may affect pharmacokinetic properties.

Ethyl 2-[(2,4-difluorophenyl)amino]acetate

- Structure : Features two fluorine atoms at the 2- and 4-positions.

- Impact: Enhanced electronegativity strengthens dipole interactions, improving binding to electron-rich biological targets. Crystallographic data reveal a non-planar puckered ring conformation, which could influence membrane permeability .

- Key Difference: Dual fluorination may increase metabolic resistance compared to mono-fluorinated analogs.

Functional Group Modifications

Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

- Structure : Combines a triazole ring with a 3-fluorobenzoyl group.

- Impact : The triazole ring enhances π-π stacking interactions, while the fluorobenzoyl group contributes to hydrophobic binding. This hybrid structure is explored in kinase inhibitor research .

Biological Activity

Ethyl 2-(3-amino-4-fluorophenyl)acetate, with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 3-amino-4-fluorophenylamine. This method allows for the introduction of the ethyl ester and amino functionalities essential for its biological activity. The compound can be synthesized using various methodologies, including traditional batch processes and more modern continuous flow techniques to enhance yield and efficiency .

Biological Properties

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Antibacterial Activity : Studies indicate that this compound shows moderate antibacterial effects against certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Potential : Preliminary research indicates that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications to the amino group can significantly influence cytotoxicity and selectivity against cancer cells .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

- Enzyme Interaction : The compound can bind to specific enzymes such as cytochrome P450, influencing their catalytic activity. This interaction may lead to either inhibition or activation depending on the context and concentration .

- Receptor Modulation : this compound may modulate receptor activity through hydrophobic interactions and hydrogen bonding, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

- Antimicrobial Studies : One study assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at specific concentrations .

- Cytotoxicity Assessment : In vitro assays revealed that modifications in the substituent groups on the phenyl ring could enhance or reduce cytotoxic effects on different cancer cell lines, emphasizing the importance of structural optimization in drug design .

Research Applications

The compound's unique properties suggest a variety of applications:

| Field | Application |

|---|---|

| Chemistry | Intermediate in organic synthesis |

| Biology | Study of enzyme inhibition and receptor binding |

| Medicine | Development of new drugs with antimicrobial or anticancer properties |

| Industry | Production of specialty chemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.